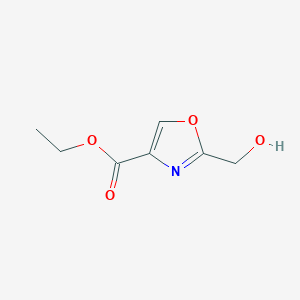

Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate

Description

Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate is a substituted oxazole derivative featuring a hydroxymethyl (-CH$_2$OH) group at the 2-position and an ethyl ester (-COOEt) at the 4-position. Oxazole derivatives are pivotal in medicinal chemistry due to their bioisosteric properties and versatility as intermediates for drug discovery . The hydroxymethyl group enhances hydrophilicity and provides a reactive site for further functionalization, such as esterification or coupling reactions, making it valuable for developing bioactive molecules.

Properties

IUPAC Name |

ethyl 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-2-11-7(10)5-4-12-6(3-9)8-5/h4,9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHCOHUKXSKKDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at elevated temperatures (70–90°C) to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using flow chemistry techniques. This approach allows for continuous production and improved safety profiles compared to batch synthesis. For example, manganese dioxide can be used as a heterogeneous reagent in a packed reactor to achieve the desired transformation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.

Substitution: Various nucleophiles can be employed under mild to moderate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxazoles and substituted oxazole derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Oxazole-4-carboxylate Derivatives

The following comparison focuses on structural analogs of ethyl 2-(hydroxymethyl)oxazole-4-carboxylate, emphasizing substituent effects, synthesis routes, yields, spectral data, and applications.

Spectral Data Highlights

- Ethyl 2-(nicotinamido)oxazole-4-carboxylate :

- Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate :

- Ethyl 2-chlorooxazole-4-carboxylate :

Reactivity and Functionalization Trends

- Hydroxymethyl vs. Nicotinamido : The hydroxymethyl group offers nucleophilic -OH for esterification or etherification, while the nicotinamido group enables hydrogen bonding, enhancing antimicrobial activity .

- Electron-Withdrawing Substituents : Chloro and dichlorophenyl groups increase electrophilicity at C5, facilitating bromination or cross-coupling reactions .

- Bulkier Substituents: Methylaminopropyl and methoxyphenyl groups introduce steric hindrance, affecting reaction kinetics and biological target binding .

Yield and Practical Considerations

Biological Activity

Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring with a hydroxymethyl group and an ethyl ester functional group. Its chemical formula is with a molecular weight of approximately 171.15 g/mol. The presence of the hydroxymethyl group enhances its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including this compound. A comprehensive review on oxazole derivatives indicated that various compounds within this class exhibit significant antibacterial and antifungal activities.

| Compound | MIC (µg/ml) against Bacteria |

|---|---|

| This compound | Not specified in literature |

| Standard Drug (Ampicillin) | 3.28 - 4.00 |

Research by Singh et al. demonstrated that related oxazole compounds showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties due to its structural analogies .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within biological systems. The hydroxymethyl group can undergo further reactions, potentially leading to active metabolites that exert biological effects.

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.

- Cellular Interaction : The compound may modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.

Case Studies

While specific case studies on this compound are scarce, related compounds have been investigated:

- Study on Antibacterial Activity : A study evaluated the antibacterial effects of various oxazoles against E. coli and S. aureus, showing effective inhibition at low concentrations . This suggests a potential pathway for further research into this compound's antibacterial properties.

- Anticancer Research : A related study indicated that oxazole derivatives could induce apoptosis in cancer cells through caspase activation, highlighting their potential as chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.